

# SSR 146977 in Models of Respiratory Inflammation: A Technical Guide

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## Compound of Interest

Compound Name: Ssr 146977

Cat. No.: B1681114

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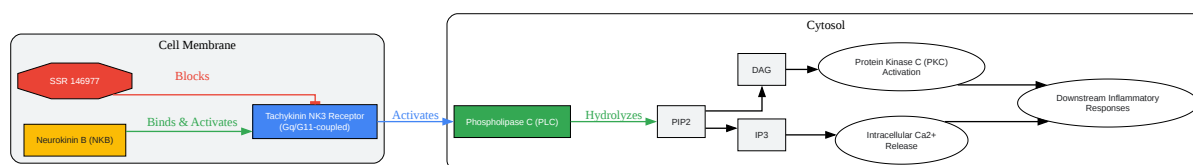
## Introduction

**SSR 146977** is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1][2][3] Tachykinins, including substance P, neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory diseases, including those affecting the respiratory system.[2][4] The NK3 receptor, preferentially activated by NKB, is found in the central and peripheral nervous systems and has been identified as a potential therapeutic target for airway inflammation. This technical guide provides a comprehensive overview of the preclinical data on **SSR 146977** in models of respiratory inflammation, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

## Core Mechanism of Action: NK3 Receptor Antagonism

**SSR 146977** exerts its pharmacological effects by competitively blocking the binding of neurokinin B to the tachykinin NK3 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of cellular responses relevant to inflammation, including smooth muscle contraction, neurotransmitter release, and cellular activation.



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NK3 Receptor Signaling and Inhibition by **SSR 146977**.

## Quantitative Data Presentation

The following tables summarize the quantitative data available for **SSR 146977** in various preclinical assays.

Table 1: In Vitro Pharmacological Profile of **SSR 146977**

Assay	Cell Line/Tissue	Ligand/Agonist	Parameter	Value	Reference
Radioligand Binding	CHO cells expressing human NK3 receptor	[125I]-MePhe7-NKB	Ki	0.26 nM	
Inositol Monophosphate Formation	CHO cells expressing human NK3 receptor	Senktide	IC50	7.8 - 13 nM	
Intracellular Calcium Mobilization	CHO cells expressing human NK3 receptor	Senktide	IC50	10 nM	
Guinea Pig Ileum Contraction	Guinea Pig Ileum	[MePhe7]NK B	pA2	9.07	

Table 2: In Vivo Efficacy of **SSR 146977** in Guinea Pig Models of Respiratory Inflammation

Model	Provoking Agent	Endpoint	Route of Administration	Dose Range	Effect	Reference
Bronchial Hyperresponsiveness	Acetylcholine	Inhibition of bronchoconstriction	i.p.	0.1 - 1 mg/kg	Dose-dependent inhibition	
Bronchial Microvascular Permeability	Histamine	Inhibition of plasma extravasation	i.p.	0.1 - 1 mg/kg	Dose-dependent inhibition	
Cough Reflex	Citric Acid	Inhibition of cough response	i.p.	0.03 - 1 mg/kg	Dose-dependent inhibition	

## Experimental Protocols

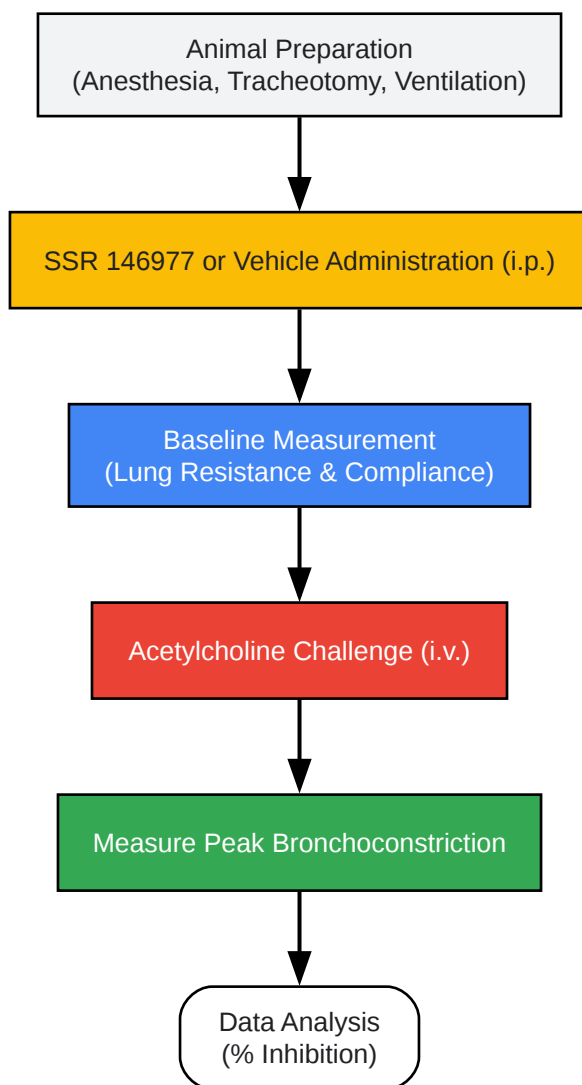
Detailed methodologies for the key experiments cited are provided below.

### Protocol 1: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This protocol is designed to assess the effect of a test compound on airway hyperresponsiveness.

- Animals: Male Hartley guinea pigs (300-400 g).
- Anesthesia: Urethane or other suitable anesthetic.
- Surgical Preparation:
  - Anesthetize the guinea pig.
  - Perform a tracheotomy and cannulate the trachea.

- Connect the animal to a small animal ventilator.
- Cannulate the jugular vein for intravenous administration of substances.
- Measurement of Bronchoconstriction:
  - Measure baseline lung resistance and dynamic compliance using a pulmonary mechanics analyzer.
  - Administer **SSR 146977** or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg) at a specified time before the challenge.
  - Induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (e.g., 5-10 µg/kg).
  - Continuously record lung resistance and dynamic compliance to quantify the degree of bronchoconstriction.
- Data Analysis: Calculate the percentage inhibition of the acetylcholine-induced increase in lung resistance by **SSR 146977** compared to the vehicle-treated group.



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Workflow for Acetylcholine-Induced Bronchoconstriction.

## Protocol 2: Histamine-Induced Bronchial Microvascular Permeability in Guinea Pigs

This protocol measures the effect of a test compound on plasma extravasation in the airways.

- Animals: Male Hartley guinea pigs (300-400 g).
- Anesthesia: Urethane or other suitable anesthetic.
- Procedure:

- Anesthetize the guinea pig.
- Administer **SSR 146977** or vehicle i.p. at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).
- After a set pretreatment time, inject Evans blue dye (e.g., 20-30 mg/kg) intravenously. Evans blue binds to plasma albumin and serves as a marker for plasma extravasation.
- After a short circulation time (e.g., 1 minute), induce microvascular permeability by intravenous administration of histamine (e.g., 10 µg/kg).
- After a further set time (e.g., 5 minutes), perfuse the systemic circulation with saline to remove intravascular dye.
- Dissect the trachea and main bronchi.
- Extract the extravasated Evans blue dye from the tissues using formamide.
- Quantify the amount of dye using a spectrophotometer at a wavelength of 620 nm.
- Data Analysis: Express the results as ng of Evans blue dye per mg of wet tissue weight. Calculate the percentage inhibition of histamine-induced dye extravasation by **SSR 146977** compared to the vehicle-treated group.

## Protocol 3: Citric Acid-Induced Cough in Guinea Pigs

This protocol is used to evaluate the antitussive potential of a test compound.

- Animals: Male Hartley guinea pigs (300-400 g).
- Procedure:
  - Place conscious, unrestrained guinea pigs individually in a whole-body plethysmograph.
  - Administer **SSR 146977** or vehicle i.p. or orally at the desired doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg) at a specified time before the challenge.
  - Expose the animals to an aerosol of citric acid (e.g., 0.3 M) for a set duration (e.g., 10 minutes).

- Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and pressure changes within the plethysmograph.
- Data Analysis: Compare the mean number of coughs in the **SSR 146977**-treated groups to the vehicle-treated group and calculate the percentage inhibition.

## Effects on Inflammatory Cells and Airway Remodeling

Currently, there is a notable lack of publicly available data specifically detailing the effects of **SSR 146977** on inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) in bronchoalveolar lavage fluid (BALF) or lung tissue in models of respiratory inflammation. While tachykinins are generally considered pro-inflammatory and can influence the activity of various immune cells, direct evidence of **SSR 146977**'s impact on these cell populations in respiratory models is not well-documented in the reviewed literature.

Similarly, there is no specific information available regarding the effects of **SSR 146977** on airway remodeling, a key feature of chronic respiratory diseases like asthma and COPD. Studies on the role of NK3 receptor antagonism in processes such as airway smooth muscle proliferation, fibrosis, and mucus hypersecretion are needed to fully understand the therapeutic potential of **SSR 146977** in chronic respiratory conditions.

## Conclusion

**SSR 146977** is a potent and selective tachykinin NK3 receptor antagonist with demonstrated efficacy in preclinical guinea pig models of bronchoconstriction, airway microvascular permeability, and cough. Its mechanism of action is well-defined, involving the blockade of NKB-mediated intracellular calcium mobilization. While the existing data supports a potential role for **SSR 146977** in mitigating certain aspects of respiratory inflammation, further research is required to elucidate its effects on specific inflammatory cell populations and on the structural changes associated with chronic airway diseases. Such studies will be crucial for a more complete understanding of its therapeutic potential in conditions like asthma and COPD.



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